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molecular formula C12H16O2 B8549139 4-Butylphenyl acetate

4-Butylphenyl acetate

Cat. No. B8549139
M. Wt: 192.25 g/mol
InChI Key: IENDTEDHWNXFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07777041B2

Procedure details

A solution of 10 g of 4-n-butylphenol, 10 ml of Ac2O and 8 ml of pyridine is stirred at reflux in 10 ml of dichloromethane. After 2 hours, the medium is cooled to room temperature, diluted with dichloromethane, washed with water, washed with 1M HCl solution, washed with saturated CuSO4 solution, washed with water and dried over MgSO4. After evaporation, 10.8 g of the expected compound are recovered in the form of an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1.[CH3:12][C:13](OC(C)=O)=[O:14].N1C=CC=CC=1>ClCCl>[C:13]([O:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][CH2:3][CH2:2][CH3:1])=[CH:10][CH:9]=1)(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCCCC=1C=CC(=CC1)O
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with 1M HCl solution
WASH
Type
WASH
Details
washed with saturated CuSO4 solution
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation, 10.8 g of the expected compound
CUSTOM
Type
CUSTOM
Details
are recovered in the form of an oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C=C1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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